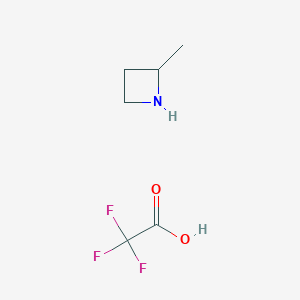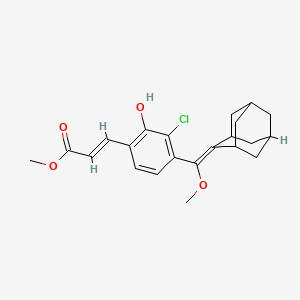
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate is a complex organic compound with a unique structure that combines adamantane, a polycyclic hydrocarbon, with a phenyl group substituted with chlorine, hydroxyl, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the methoxy and methylene groups.
Aldol Condensation: The functionalized adamantane is then subjected to aldol condensation with a suitable aldehyde to form the intermediate compound.
Esterification: The intermediate is esterified with methyl acrylate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its adamantane core is known for enhancing the stability and bioavailability of drugs. Additionally, the presence of multiple functional groups allows for targeted interactions with biological molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds and other interactions with active sites. This allows the compound to modulate the activity of enzymes or receptors, leading to its biological effects.
属性
分子式 |
C22H25ClO4 |
|---|---|
分子量 |
388.9 g/mol |
IUPAC 名称 |
methyl (E)-3-[4-[2-adamantylidene(methoxy)methyl]-3-chloro-2-hydroxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C22H25ClO4/c1-26-18(24)6-4-14-3-5-17(20(23)21(14)25)22(27-2)19-15-8-12-7-13(10-15)11-16(19)9-12/h3-6,12-13,15-16,25H,7-11H2,1-2H3/b6-4+,22-19? |
InChI 键 |
KORDOCITOWKYQK-PFLNPMNTSA-N |
手性 SMILES |
COC(=O)/C=C/C1=C(C(=C(C=C1)C(=C2C3CC4CC(C3)CC2C4)OC)Cl)O |
规范 SMILES |
COC(=O)C=CC1=C(C(=C(C=C1)C(=C2C3CC4CC(C3)CC2C4)OC)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


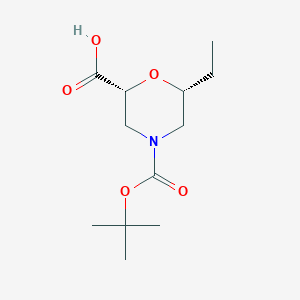
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)

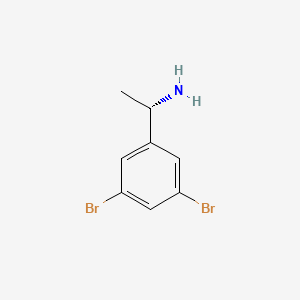
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
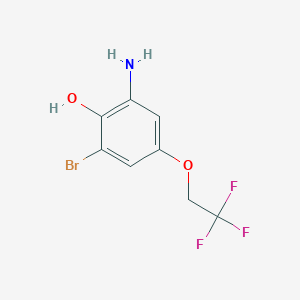

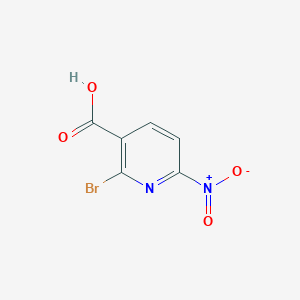
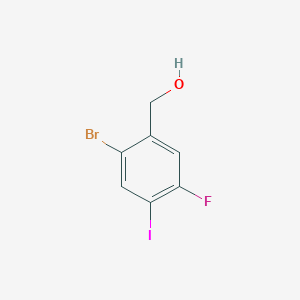
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
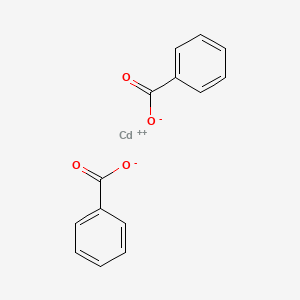
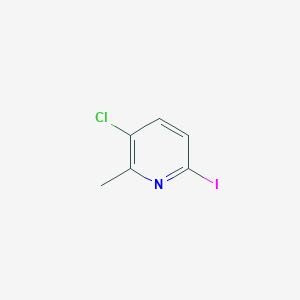
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
